molecular formula C16H16Cl2N4O2 B4841388 1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE CAS No. 131568-01-9

1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE

Cat. No.: B4841388
CAS No.: 131568-01-9
M. Wt: 367.2 g/mol
InChI Key: OPOQCPWEBHVOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE is an organic compound with the molecular formula C16H16Cl2N4O2. It is a unique chemical known for its specific structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE typically involves the reaction of 3-chlorophenyl isocyanate with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2C6H4ClNCO+H2NCH2CH2NH2C6H4ClNHCONHCH2CH2NHCONHC6H4Cl2 \text{C}_6\text{H}_4\text{ClNCO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{ClNHCONHCH}_2\text{CH}_2\text{NHCONHC}_6\text{H}_4\text{Cl} 2C6​H4​ClNCO+H2​NCH2​CH2​NH2​→C6​H4​ClNHCONHCH2​CH2​NHCONHC6​H4​Cl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-BIS(3,4-DICHLOROPHENYLUREIDO)ETHANE
  • 1,2-BIS(3-TRIFLUOROMETHYLPHENYLUREIDO)ETHANE
  • 1,2-BIS(PHENYLUREIDO)ETHANE

Uniqueness

1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c17-11-3-1-5-13(9-11)21-15(23)19-7-8-20-16(24)22-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H2,19,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOQCPWEBHVOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366213
Record name F1723-0395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131568-01-9
Record name F1723-0395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE
Reactant of Route 3
Reactant of Route 3
1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE
Reactant of Route 4
Reactant of Route 4
1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE
Reactant of Route 6
1,2-BIS(3-CHLOROPHENYLUREIDO)ETHANE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.